L-Valyl-L-cysteinyl-L-lysyl-L-alanine
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Overview
Description
L-Valyl-L-cysteinyl-L-lysyl-L-alanine is a tetrapeptide composed of the amino acids valine, cysteine, lysine, and alanine. Peptides like this one are of significant interest in various fields of scientific research due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-cysteinyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like carbodiimides.
Deprotection: Protecting groups are removed to expose reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-cysteinyl-L-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with various functional groups.
Scientific Research Applications
L-Valyl-L-cysteinyl-L-lysyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide interactions and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Valyl-L-cysteinyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The lysine residue’s positive charge can facilitate binding to negatively charged biomolecules, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with different amino acid sequence and properties.
L-Valyl-L-serine: Similar in structure but with serine instead of cysteine, affecting its reactivity and applications.
Uniqueness
L-Valyl-L-cysteinyl-L-lysyl-L-alanine’s unique combination of amino acids provides distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
798541-21-6 |
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Molecular Formula |
C17H33N5O5S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H33N5O5S/c1-9(2)13(19)16(25)22-12(8-28)15(24)21-11(6-4-5-7-18)14(23)20-10(3)17(26)27/h9-13,28H,4-8,18-19H2,1-3H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
PXWXDIMHSOEDLH-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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